molecular formula C12H18BNO4S B13992750 (1-Tosylpiperidin-4-yl)boronic acid

(1-Tosylpiperidin-4-yl)boronic acid

Cat. No.: B13992750
M. Wt: 283.16 g/mol
InChI Key: PXBCHAJWZFUIQJ-UHFFFAOYSA-N
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Description

(1-Tosylpiperidin-4-yl)boronic acid is a specialized organoboron compound that integrates a boronic acid functional group with a tosyl-protected piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Boronic acids are widely recognized for their role in the development of pharmaceutical agents, serving as key components in approved drugs and as bioisosteres that can improve the selectivity and pharmacokinetic properties of bioactive molecules . The presence of the boronic acid group allows it to act as a Lewis acid, forming reversible complexes with nucleophiles, which is a mechanism exploited in the design of protease inhibitors . The tosyl-protected piperidine moiety is a common feature in compounds targeting various diseases. Researchers can utilize this chemical as a synthetic intermediate in the exploration of new therapeutic agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boronic acid

InChI

InChI=1S/C12H18BNO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11,15-16H,6-9H2,1H3

InChI Key

PXBCHAJWZFUIQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling

This method involves coupling a suitable halogenated piperidine derivative with a boronic acid or boronate ester. The key steps are:

Reaction Conditions:

Parameter Typical Values
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃ or NaOH
Solvent Toluene/water or dioxane/water mixture
Temperature 80–110°C
Time 12–24 hours

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.
  • Mild conditions.

Limitations:

  • Requires pre-halogenation.
  • Cost of palladium catalysts.

Direct Borylation via Iridium or Rhodium Catalysis

Recent advances have enabled direct C–H borylation of piperidine rings:

  • Catalysts: Iridium complexes with bipyridine ligands.
  • Reagents: Bis(pinacolato)diboron (B₂Pin₂).
  • Conditions: Mild temperatures (25–80°C), inert atmosphere.

Research Findings:

  • The process allows regioselective borylation at the 4-position of piperidine derivatives.
  • Subsequent oxidation yields the boronic acid.

Borylation of Tosylated Intermediates

In some cases, the tosyl group can be used as a directing group to facilitate borylation at the 4-position:

  • Method: Catalytic borylation with B₂Pin₂ in the presence of a transition metal catalyst.
  • Outcome: Formation of the boronic ester, which can be hydrolyzed to the free boronic acid.

Specific Synthetic Routes from Literature

Route via Halogenation and Suzuki Coupling

Based on recent patents and literature, a typical route involves:

  • Halogenation of Tosylpiperidine:

    • React p-toluenesulfonylpiperidine with iodine or N-bromosuccinimide (NBS) to afford 4-iodo or 4-bromo derivatives.
  • Cross-Coupling:

    • Subject the halogenated intermediate to Suzuki–Miyaura coupling with phenylboronic acid or other boronic acids under Pd catalysis.
  • Hydrolysis:

    • Convert the boronate ester to the free boronic acid via acid or base hydrolysis.

Example Data:

Step Reagents Conditions Yield Reference
Halogenation I₂, NaI 20°C, 2 hours 85%
Suzuki Coupling Pd(PPh₃)₄, B(OH)₂, base 80°C, 12 hours 75%

Route via Direct C–H Borylation

Recent studies have demonstrated the feasibility of directly borylating piperidine derivatives:

This method bypasses halogenation, offering a more straightforward route with fewer steps and higher atom economy.

Data Table Summarizing Key Parameters

Method Starting Material Reagents Catalyst Conditions Yield (%) Advantages Limitations
Halogenation + Suzuki Tosylpiperidine I₂, NBS, Pd catalyst Pd(PPh₃)₄ 20–80°C, 12–24h 75–85 High regioselectivity Multi-step, requires halogenation
Direct C–H Borylation Tosylpiperidine derivative B₂Pin₂ Iridium complex 25–80°C 60–85 Fewer steps, regioselective Requires specialized catalysts
Borylation via Transition Metal Tosylated intermediate B₂Pin₂ Rh or Ru catalysts Mild conditions 65–80 Mild, efficient Catalyst cost, substrate scope

Research Findings and Considerations

  • Cost and Availability: The choice of method depends on the availability of starting materials and catalysts. Suzuki coupling is well-established but involves expensive palladium catalysts, whereas direct C–H borylation offers a more streamlined approach but requires specialized catalysts and conditions.
  • Selectivity: Transition-metal-catalyzed borylation provides high regioselectivity at the 4-position, which is critical for subsequent functionalization.
  • Operational Simplicity: Direct borylation methods reduce the number of steps and purification processes, making them attractive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Tosylpiperidin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with aryl halides yields biaryl compounds .

Scientific Research Applications

Chemistry

(1-Tosylpiperidin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutic agents. The unique properties of this compound make it a potential candidate for drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of high-performance materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Containing Boronic Acids

Compounds like [4-(Piperidin-1-yl)phenyl]boronic acid () share the piperidine-boronic acid motif but lack the tosyl group. However, the tosyl group in (1-Tosylpiperidin-4-yl)boronic acid may improve pharmacokinetic stability by shielding the amine from metabolic degradation .

Aromatic Boronic Acids

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid (): These exhibit potent antiproliferative effects (sub-micromolar IC₅₀ in 4T1 breast cancer cells). Their planar aromatic systems enhance intercalation into cellular targets, a feature less relevant to this compound due to its non-aromatic piperidine core.
  • Bifunctional aryl boronic acids (e.g., FL-166 in ): FL-166 inhibits SARS-CoV-2 3CLpro with Ki = 40 nM. Its bifunctional design (dual aryl boronic acid groups) contrasts with the monofunctional this compound, highlighting how structural complexity influences target affinity.

Reactivity and Physicochemical Properties

pKa and Binding Affinity

  • pKa Values : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa (~8–9), limiting their reactivity at physiological pH (7.4). In contrast, this compound’s tosyl group may lower pKa via inductive effects, enhancing boronate formation under physiological conditions .
  • Binding Constants : Borinic acids (e.g., diphenylborinic acid) show 10× higher association constants with diols than boronic acids due to reduced steric hindrance and enhanced Lewis acidity .

Dynamic Covalent Chemistry

This compound likely undergoes boronic ester exchange similar to phenylboronic acid (). However, the tosyl group may slow equilibration kinetics due to steric effects, a critical consideration in dynamic combinatorial chemistry .

Enzyme Inhibition

  • Proteasome Inhibitors : Boronic acid-containing drugs like bortezomib target the 20S proteasome. The tosyl-piperidine scaffold in this compound could similarly interact with serine residues in proteases, though its specificity remains untested .

Data Table: Key Properties of Selected Boronic Acids

Compound Structure pKa (Approx.) Key Biological Activity Applications
This compound Tosyl-piperidine-boronic acid ~7.5–8.5* Potential protease inhibition Drug design, molecular recognition
4-MCPBA 4-Methylcarboxyphenyl boronic ~8.9 Low glucose affinity Materials science
FL-166 Bifunctional aryl boronic acid N/A SARS-CoV-2 3CLpro inhibition (Ki = 40 nM) Antiviral research
Diphenylborinic acid R₁R₂B(OH) ~7.0 High diol binding (Ka ~10³–10⁴ M⁻¹) Catalysis, sensors

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Tosylpiperidin-4-yl)boronic acid with high purity?

  • Methodological Answer : Synthesis often involves palladium-catalyzed Miyaura borylation of halogenated precursors, followed by tosylation. Critical steps include protecting the boronic acid moiety to prevent trimerization (e.g., using pinacol ester intermediates) and optimizing reaction pH to avoid protodeborylation. Post-synthesis, purification via flash chromatography or recrystallization is essential. Validation through 11B NMR^{11}\text{B NMR} (δ ~30 ppm for free boronic acids) and LC-MS/MS ensures purity, with impurity thresholds controlled below 1 ppm for pharmaceutical applications .

Q. How can researchers characterize boronic acid derivatives like this compound?

  • Methodological Answer :

  • NMR : 11B NMR^{11}\text{B NMR} distinguishes free boronic acids (broad peaks at ~30 ppm) from esters (sharp peaks at ~10 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, including tosyl group presence.
  • LC-MS/MS : Quantifies trace impurities (e.g., residual precursors) using MRM mode for high sensitivity. Derivatization-free protocols reduce sample preparation time .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications (e.g., flame retardants) .

Q. What are common impurities in boronic acid synthesis, and how are they mitigated?

  • Methodological Answer : Key impurities include boroxines (trimers from dehydration), residual catalysts (e.g., Pd), and unreacted precursors. Mitigation strategies:

  • Trimerization : Use pinacol or diol derivatization during synthesis.
  • Catalyst Removal : Chelating resins or thiourea-based scavengers.
  • LC-MS/MS Validation : MRM transitions (e.g., m/z 179 → 135 for boronic acids) ensure detection limits <1 ppm .

Advanced Research Questions

Q. How do binding kinetics between this compound and diol-containing biomolecules influence sensor design?

  • Methodological Answer : Stopped-flow fluorescence or SPR spectroscopy measures on/off rates (konk_{\text{on}}, koffk_{\text{off}}). For example, fructose binds faster (kon>103M1s1k_{\text{on}} > 10^3 \, \text{M}^{-1}\text{s}^{-1}) than glucose due to favorable stereochemistry. Optimizing pH (near boronic acid pKa ~8.5) enhances binding equilibrium times (<10 s), critical for real-time glucose monitoring or glycoprotein capture .

Q. What challenges arise in structural analysis of this compound-peptide conjugates?

  • Methodological Answer : Boroxine formation during MALDI-MS complicates mass interpretation. Solutions:

  • On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) matrix to stabilize boronic acids as esters.
  • Tandem MS/MS : Collision-induced dissociation (CID) sequences branched peptides, distinguishing boronic acid adducts (e.g., m/z shifts of +26 Da per B(OH)2_2 group) .

Q. How can boronic acid-functionalized polymers enhance targeted drug delivery?

  • Methodological Answer : Conjugating this compound to PEG or dextran via carbodiimide chemistry enables pH-responsive release. The boronic acid binds cell-surface sialic acids (e.g., overexpressed on cancer cells), improving uptake. Validation via flow cytometry (e.g., FITC-labeled polymers) confirms targeting efficiency .

Q. What computational strategies predict the mutagenicity of boronic acid impurities?

  • Methodological Answer : Tools like Derek Nexus or Toxtree assess structural alerts (e.g., α,β-unsaturated carbonyls). Molecular docking into proteasomal subunits (e.g., 20S β5 subunit) identifies potential inhibitors. Experimental validation via Ames tests ensures impurities meet ICH M7 guidelines (<1 ppm) .

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